1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (hereafter referred to as the target compound) is a chiral pyrrolidine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its molecular formula is C₁₁H₁₆F₃NO₅, with a molecular weight of 299.25 g/mol . The compound features a pyrrolidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a tert-butoxycarbonyl (Boc) protective group at the 1-position, along with a carboxylic acid moiety at the 2-position (Figure 1). The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic steps, while the -CF₃ group contributes to metabolic stability and lipophilicity, making it valuable in drug design .
The compound is commercially available (e.g., CAS 1054547-38-4) and is synthesized via methods involving Boc-protection of pyrrolidine precursors followed by functionalization with trifluoromethyl groups . Its stereochemistry (2S,4R or 2R,4S) is critical for biological activity, as seen in analogues used in SARS-CoV-2 protease inhibitors .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIYKPXMNWXZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting opioid and dopamine receptors. Its trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of drug candidates.
Case Study : In a study published in MDPI, derivatives of this compound were explored for their analgesic properties, demonstrating the compound's role in developing pain management therapies .
Drug Development
The compound is part of the molecular structure of several FDA-approved drugs that contain the trifluoromethyl group, which is known to influence pharmacokinetics and pharmacodynamics positively.
Data Table: FDA-Approved Drugs Containing Trifluoromethyl Group
| Drug Name | Mechanism of Action | Year Approved | Reference |
|---|---|---|---|
| Ubrogepant | CGRP receptor antagonist | 2020 | |
| Alpelisib | PI3K inhibitor | 2020 | |
| Travoprost | Prostaglandin analog | 2001 |
Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis methodologies, particularly in the construction of chiral β-trifluoromethyl alcohols. Its unique structure allows it to act as a chiral auxiliary in various catalytic transformations.
Case Study : Research published by the American Chemical Society demonstrated the effectiveness of this compound as a hard nucleophile in catalytic asymmetric transformations, leading to valuable chiral products .
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of Boc-protected pyrrolidine/piperidine carboxylic acids. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Thermal and Analytical Data
- Melting Points: Target compound: Not explicitly reported, but related Boc-pyrrolidines melt between 110–120°C (e.g., reports 110–111°C for a difluoro analogue) . Methyl ester derivative (): Liquid at room temperature .
Chromatographic Behavior :
- The target compound has an Rf ≈ 0.5 in EtOAc/hexane systems, similar to other Boc-protected pyrrolidines .
Biological Activity
1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS No. 1822589-98-9) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆F₃NO₄
- Molecular Weight : 283.24 g/mol
- Structure : The compound features a pyrrolidine ring with a trifluoromethyl group and a tert-butoxycarbonyl protecting group, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives, including this compound, may exhibit antimicrobial activity. A study on related pyrrole compounds showed significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy.
Enzyme Inhibition
Pyrrolidine derivatives are often investigated for their ability to inhibit specific enzymes. For instance, compounds similar to this compound have been studied for their interactions with the murine double minute 2 (MDM2) protein, a regulator of the p53 tumor suppressor pathway. Compounds with high affinity for MDM2 have shown promise in cancer therapy by reactivating p53 function .
Case Studies
- Antioxidant Activity : A study demonstrated that certain pyrrolidine derivatives could significantly reduce intracellular reactive oxygen species (ROS) levels in cell cultures, suggesting potential applications in oxidative stress-related conditions .
- Pharmacokinetics : The compound's pharmacokinetic profile has not been extensively detailed; however, related studies indicate that modifications to the pyrrolidine structure can lead to enhanced bioavailability and metabolic stability .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interaction with bacterial membranes.
- Enzyme Binding : The compound may bind to active sites of target enzymes, inhibiting their function and altering metabolic pathways.
Safety Profile
The safety data for this compound indicate it carries some hazards:
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including palladium-catalyzed couplings and Boc (tert-butoxycarbonyl) protection/deprotection. For example:
- Step 1 : Coupling reactions using palladium diacetate and tert-butyl XPhos under inert atmospheres (40–100°C, 5.5 hours) to introduce substituents.
- Step 2 : Acidic hydrolysis (e.g., HCl/water, 93–96°C, 17 hours) to remove ester groups and isolate the carboxylic acid .
- Key Variables : Catalyst loading, temperature, and reaction time significantly impact yield. For instance, higher temperatures (≥80°C) improve coupling efficiency but may degrade sensitive trifluoromethyl groups.
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies Boc group signals (~1.4 ppm for tert-butyl) and trifluoromethyl peaks (~-60 ppm in ¹⁹F NMR).
- IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and Boc carbonyl (1680–1700 cm⁻¹) .
- HPLC-MS : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with ESI-MS for molecular ion verification .
Advanced Research Questions
Q. How can coupling reactions involving palladium catalysts be optimized for this compound?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (XPhos or SPhos) to enhance steric protection of the trifluoromethyl group .
- Solvent Optimization : Use tert-butanol for improved solubility of Boc-protected intermediates.
- Inert Atmosphere : Rigorous nitrogen purging minimizes oxidation byproducts. Post-reaction, filter through Celite to remove catalyst residues .
Q. What strategies address discrepancies in reported synthetic yields or spectral data?
Methodological Answer:
- Validation : Cross-check NMR shifts with computational predictions (DFT calculations) and databases like PubChem. For example, corrected crystallographic data in addenda (e.g., Acta Cryst. E67) resolve structural ambiguities .
- Reproducibility : Document exact stoichiometry, solvent grades, and heating rates. Variations in Boc deprotection (HCl concentration, time) often explain yield inconsistencies .
Q. What in vivo formulation approaches are suitable given this compound’s solubility?
Methodological Answer:
- Vehicle Preparation : For hydrophobic compounds, use 10% DMSO + 40% PEG300 + 50% saline. Adjust pH to 6–7 with NaOH to stabilize the carboxylic acid .
- Dosing : Calculate dose based on animal weight (mg/kg). For 25 mg/kg in mice (20 g avg.), prepare 0.5 mL of 1 mg/mL solution per animal, including 10% excess for losses .
Q. How does the trifluoromethyl group influence reactivity in nucleophilic environments?
Methodological Answer:
- Electron-Withdrawing Effect : The -CF₃ group reduces pyrrolidine ring basicity, slowing protonation at the nitrogen. This requires stronger acids (e.g., TFA) for Boc removal compared to non-fluorinated analogs.
- Steric Effects : In Suzuki couplings, bulky -CF₃ may necessitate longer reaction times or elevated temperatures to achieve >70% conversion .
Q. What computational methods predict biological target interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein structures (PDB) to model binding to enzymes like prolyl oligopeptidase. The carboxylic acid moiety often chelates active-site metals .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Focus on hydrogen bonds between the Boc group and hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
